3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a bromophenyl group, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a corresponding nitro compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxadiazole oxide, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(Piperidin-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole: Contains a piperidine ring instead of an azepane ring, which may influence its chemical properties and applications.
Uniqueness
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is unique due to the presence of both the azepane ring and the bromophenyl group, which can impart specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16BrN3O |
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Molecular Weight |
322.20 g/mol |
IUPAC Name |
3-(azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16BrN3O/c15-11-7-4-3-6-10(11)14-17-13(18-19-14)12-8-2-1-5-9-16-12/h3-4,6-7,12,16H,1-2,5,8-9H2 |
InChI Key |
RKTXVAUUPDLZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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